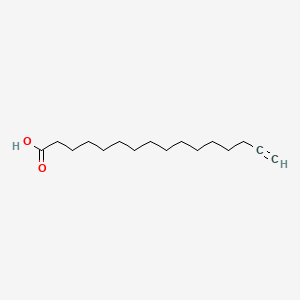

15-Hexadecynoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

hexadec-15-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h1H,3-15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZGUNYANHPRKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70243987 | |

| Record name | 15-Hexadecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70243987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99208-90-9 | |

| Record name | 15-Hexadecynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099208909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-Hexadecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70243987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 15-Hexadecynoic Acid: A Chemist's Tool for Unraveling Protein Palmitoylation

Introduction: The Significance of a Terminal Alkyne in Fatty Acid Biology

In the intricate landscape of cellular signaling and protein function, post-translational modifications (PTMs) represent a critical layer of regulation. Among these, protein S-palmitoylation, the reversible attachment of the 16-carbon saturated fatty acid palmitate to cysteine residues, has emerged as a pivotal mechanism governing protein localization, stability, and interaction networks. The transient nature of this lipid modification makes it a dynamic regulator in a multitude of physiological and pathological processes. However, studying the "palmitoylome" has been historically challenging due to the lack of robust analytical tools.

The advent of bioorthogonal chemistry has revolutionized our ability to probe and understand these dynamic cellular events. 15-Hexadecynoic acid (15-HDYA), a synthetic analog of palmitic acid, is at the forefront of this revolution. Its key feature is a terminal alkyne group, a small, chemically inert handle that does not significantly perturb the fatty acid's metabolism and incorporation into proteins. This alkyne moiety allows for a highly specific and efficient chemical ligation to a reporter molecule via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), famously known as "click chemistry". This guide provides a comprehensive technical overview of 15-Hexadecynoic acid, from its fundamental properties to its application in cutting-edge research for professionals in drug development and life sciences.

Core Properties of 15-Hexadecynoic Acid

A thorough understanding of the physicochemical properties of 15-Hexadecynoic acid is paramount for its effective use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 99208-90-9 | [1][2][3] |

| Molecular Formula | C₁₆H₂₈O₂ | [1][2][3] |

| Molecular Weight | 252.39 g/mol | [1][2][4] |

| IUPAC Name | hexadec-15-ynoic acid | [3][5] |

| Synonyms | Alkynyl Palmitic Acid, 15-HDYA, Palmitic acid (15-yne) | [2][3][6] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in organic solvents like DMSO. Insoluble in water. | [5][7] |

| Storage Conditions | Store at -20°C for long-term stability. Can be stored at 0-4°C for short periods, protected from light. | [3] |

Principle of Application: Metabolic Labeling and Click Chemistry

The utility of 15-Hexadecynoic acid lies in a two-step experimental workflow: metabolic labeling followed by bioorthogonal ligation.

-

Metabolic Incorporation: Cells are incubated with 15-Hexadecynoic acid, which, due to its structural similarity to palmitic acid, is readily taken up and utilized by the cell's own enzymatic machinery. Specifically, it is activated to 15-hexadecynoyl-CoA and subsequently attached to cysteine residues of proteins by palmitoyl acyltransferases (PATs).[3] This process effectively tags palmitoylated proteins with a bioorthogonal alkyne handle.

-

Click Chemistry Ligation: After labeling, cells are lysed, and the proteome is subjected to a click chemistry reaction. An azide-functionalized reporter molecule (e.g., a fluorophore for in-gel visualization or biotin for affinity purification and mass spectrometry) is covalently attached to the alkyne-tagged proteins.[2] The high specificity and efficiency of the CuAAC reaction ensure that only the metabolically labeled proteins are tagged.[2][6]

Figure 1: Workflow for metabolic labeling and detection of palmitoylated proteins using 15-Hexadecynoic acid.

Experimental Protocols

Synthesis of 15-Hexadecynoic Acid via Corey-Fuchs Reaction

For research groups with synthetic chemistry capabilities, 15-Hexadecynoic acid can be synthesized from a suitable aldehyde precursor using the Corey-Fuchs reaction. This two-step process first converts an aldehyde to a 1,1-dibromoolefin, which is then treated with a strong base to yield the terminal alkyne.[4][7][8][9]

Step 1: Synthesis of the Dibromoolefin

-

To a solution of triphenylphosphine (3.0 eq) in dry dichloromethane (DCM) cooled to 0°C under an argon atmosphere, add carbon tetrabromide (1.5 eq).

-

Stir the resulting mixture at 0°C for 15 minutes.

-

Add the starting aldehyde (e.g., 15-oxopentadecanoic acid methyl ester) (1.0 eq) dissolved in dry DCM to the solution.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Triturate the mixture with cold hexanes and filter to remove the triphenylphosphine oxide byproduct.

-

Concentrate the filtrate and purify the dibromoolefin product by silica gel chromatography.

Step 2: Formation of the Terminal Alkyne

-

Dissolve the dibromoolefin (1.0 eq) in dry tetrahydrofuran (THF) under an argon atmosphere and cool the solution to -78°C.

-

Slowly add a solution of n-butyllithium (2.0 eq) and allow the mixture to stir for 1 hour at -78°C, then warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase to obtain the crude terminal alkyne. If the starting material was a methyl ester, saponification followed by acidic workup will yield 15-Hexadecynoic acid.

Metabolic Labeling and Proteomic Analysis of Palmitoylated Proteins

This protocol outlines a comprehensive workflow for the identification of palmitoylated proteins in cultured mammalian cells using 15-Hexadecynoic acid followed by LC-MS/MS analysis.

Materials:

-

15-Hexadecynoic acid (Cayman Chemical, Cat# 13266 or equivalent)

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 1% NP-40 lysis buffer: 25 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1% Nonidet P-40)

-

Protease inhibitor cocktail

-

BCA protein assay kit

-

Click-iT™ Protein Reaction Buffer Kit (or individual components: CuSO₄, reducing agent)

-

Biotin-azide

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS)

-

Elution buffer (e.g., sample buffer for SDS-PAGE)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Incubate the cells with 50 µM 15-Hexadecynoic acid in complete medium for 12 hours.[10]

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in lysis buffer containing a protease inhibitor cocktail.

-

Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[10]

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Click Chemistry Reaction:

-

To the cell lysate, add the click chemistry reaction components in the following order: biotin-azide, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate).

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Enrichment of Biotinylated Proteins:

-

Incubate the reaction mixture with streptavidin-agarose beads overnight at 4°C with gentle rotation to capture the biotinylated (i.e., palmitoylated) proteins.

-

Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., PBS, PBS with 1% SDS, PBS) is recommended.

-

-

On-Bead Digestion:

-

Resuspend the beads in 25 mM ammonium bicarbonate.

-

Reduce the proteins by adding 10 mM DTT and incubating for 40 minutes at 55°C.[10]

-

Alkylate the cysteines by adding 40 mM IAA and incubating for 30 minutes at room temperature in the dark.[10]

-

Digest the proteins overnight at 37°C with mass spectrometry grade trypsin.

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Search the acquired tandem mass spectra against a relevant protein database (e.g., UniProt Human Proteome) using a search engine like MaxQuant or Proteome Discoverer.[12]

-

Include variable modifications such as oxidation of methionine and carbamidomethylation of cysteine (if IAA was used).

-

Identify proteins that are significantly enriched in the 15-Hexadecynoic acid-labeled samples compared to control samples (cells not treated with the fatty acid analog).

-

Applications in Signaling Pathway Elucidation

Protein palmitoylation is a key regulatory mechanism in numerous signaling pathways. 15-Hexadecynoic acid is a powerful tool to dissect the role of this modification in these complex networks.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis, and its dysregulation is often implicated in cancer. Several core components of this pathway are known to be palmitoylated.

-

Wnt Proteins: Palmitoylation of Wnt proteins themselves is essential for their secretion and interaction with the Frizzled (Fzd) family of receptors.[3][13] This modification of a conserved serine residue with palmitoleic acid is catalyzed by the enzyme Porcupine (PORCN).[5] Using 15-Hexadecynoic acid and its analogs can help identify novel Wnt isoforms that are palmitoylated and understand the dynamics of this process.

-

LRP6 Co-receptor: The Wnt co-receptor LRP6 is palmitoylated on a juxtamembranous cysteine, a modification required for its exit from the endoplasmic reticulum and subsequent participation in Wnt signaling.[14]

Figure 2: Role of palmitoylation in the Wnt signaling pathway.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs constitute the largest family of cell surface receptors and are major drug targets. Palmitoylation plays a multifaceted role in regulating their function.

-

GPCRs: Many GPCRs are themselves palmitoylated, which can influence their dimerization, G-protein coupling, desensitization, and internalization.[15][16]

-

G Proteins: The α-subunits of heterotrimeric G proteins are often palmitoylated, which is critical for their membrane localization and interaction with GPCRs.[17][18]

-

Regulators of G-protein Signaling (RGS) Proteins: Palmitoylation can protect RGS proteins, which are negative regulators of GPCR signaling, from proteasomal degradation, thereby modulating the duration of the signal.[19]

Figure 3: The influence of palmitoylation on GPCR signaling components.

Conclusion and Future Perspectives

15-Hexadecynoic acid has proven to be an indispensable tool for the study of protein palmitoylation. Its ability to be metabolically incorporated into proteins and subsequently detected with high specificity via click chemistry has enabled the identification of hundreds of previously unknown palmitoylated proteins, providing novel insights into the regulation of a wide array of cellular processes. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to confidently employ this powerful chemical probe in their own investigations.

Future advancements in this field will likely focus on improving the temporal and spatial resolution of palmitoylation analysis, potentially through the development of new photo-activatable or caged fatty acid probes. Furthermore, combining metabolic labeling with 15-Hexadecynoic acid with quantitative proteomic techniques such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture) will allow for more precise quantification of changes in palmitoylation dynamics in response to various stimuli or in different disease states. As our understanding of the "palmitoylome" continues to expand, so too will our appreciation for the profound impact of this lipid modification on cellular life, with 15-Hexadecynoic acid remaining a key instrument in this journey of discovery.

References

-

Abrami, L., Kunz, B., Deuquet, J., & van der Goot, F. G. (2008). Palmitoylation and ubiquitination regulate exit of the Wnt signaling protein LRP6 from the endoplasmic reticulum. Proceedings of the National Academy of Sciences, 105(15), 5384–5389. [Link]

-

Roth, A. F., Wan, J., Bailey, A. O., Sun, B., Kuchar, J. A., Green, W. N., & Yates, J. R. (2006). Global analysis of protein palmitoylation in yeast. Cell, 125(5), 1003–1013. [Link]

-

Qanbar, R., & Bouvier, M. (2003). Role of palmitoylation/depalmitoylation reactions in G-protein-coupled receptor function. Pharmacology & therapeutics, 97(1), 1–33. [Link]

-

Avanti Polar Lipids. (n.d.). Palmitic acid (15-yne) | 99208-90-9. Retrieved from [Link]

-

Drisdel, R. C., & Green, W. N. (2004). Labeling and quantifying sites of protein palmitoylation. Biotechnology, 33(1), 47-54. [Link]

-

Yucel, D., et al. (2024). Protocol for detecting palmitoylation of high-molecular-weight rat synaptic proteins via acyl-PEG labeling. STAR Protocols, 5(3), 103348. [Link]

-

NROChemistry. (n.d.). Corey-Fuchs Homologation. Retrieved from [Link]

-

Kurayoshi, M., et al. (2007). Post-translational palmitoylation and glycosylation of Wnt-5a are necessary for its signaling. Biochemical Journal, 402(3), 515-523. [Link]

-

Huang, B., & Chengqian, Y. (2024). identifying palmitoylated proteins. PRIDE Archive. [Link]

-

Chini, B., & Parenti, M. (2012). Regulation of G protein-coupled receptors by palmitoylation and cholesterol. BMC Biology, 10, 21. [Link]

-

Gαq Palmitoylation as a Key Regulator of GPCR Signaling. (2024). bioRxiv. [Link]

-

Developments of Corey-Fuchs Reaction in Organic and Total Synthesis of Natural Products. (2020). ResearchGate. [Link]

-

Chen, C. A., et al. (2011). DHHC protein-dependent palmitoylation protects regulator of G-protein signaling 4 from proteasome degradation. Journal of Biological Chemistry, 286(33), 28887-28895. [Link]

-

SynArchive. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]

-

Mechanistic Understanding of the Palmitoylation of Go Protein in the Allosteric Regulation of Adhesion Receptor GPR97. (2022). International Journal of Molecular Sciences, 23(17), 9901. [Link]

-

Paulo, J. A. (2020). Proteome Analysis Using Gel-LC-MS/MS. Current Protocols in Molecular Biology, 131(1), e120. [Link]

-

Paulo, J. A. (2016). Sample preparation for proteomic analysis using a GeLC-MS/MS strategy. Methods in molecular biology (Clifton, N.J.), 1425, 223–233. [Link]

-

Allen, J., & Spraggins, J. (2020). LC-MS/MS Label-Free Proteomic Data Analysis Parameters. protocols.io. [Link]

-

PubChem. (n.d.). 15-Hexadecynoic acid. Retrieved from [Link]

Sources

- 1. Emerging roles of protein palmitoylation and its modifying enzymes in cancer cell signal transduction and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A mass spectrometry-based proteomics strategy to detect long-chain S -acylated peptides - Analyst (RSC Publishing) DOI:10.1039/D5AN00557D [pubs.rsc.org]

- 3. Wnt acylation and its functional implication in Wnt signalling regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 5. Chemical Probes to Directly Profile Palmitoleoylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palmitoylated proteins: purification and identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. synarchive.com [synarchive.com]

- 10. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 11. Proteome Analysis Using Gel-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LC-MS/MS Label-Free Proteomic Data Analysis Parameters [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. Palmitoylation and ubiquitination regulate exit of the Wnt signaling protein LRP6 from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of palmitoylation/depalmitoylation reactions in G-protein-coupled receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of G protein-coupled receptors by palmitoylation and cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Genome-wide CRISPR Screen Reveals ZDHHC8-Dependent Gαq Palmitoylation as a Key Regulator of GPCR Signaling | bioRxiv [biorxiv.org]

- 18. Mechanistic Understanding of the Palmitoylation of Go Protein in the Allosteric Regulation of Adhesion Receptor GPR97 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DHHC protein-dependent palmitoylation protects regulator of G-protein signaling 4 from proteasome degradation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 15-Hexadecynoic Acid

The Premier Bio-Orthogonal Probe for S-Palmitoylation Profiling in Drug Discovery

Executive Summary

15-Hexadecynoic acid (15-HDYA) is a synthetic fatty acid analog designed to function as a bio-orthogonal probe. Structurally mimicking palmitic acid (C16:0), it incorporates a terminal alkyne group that is chemically inert in biological systems but highly reactive toward azide-functionalized reporters via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry."

For drug development professionals, 15-HDYA is the gold standard for profiling S-palmitoylation —a reversible post-translational modification critical for the trafficking and signaling of G-Protein Coupled Receptors (GPCRs), oncogenes (e.g., Ras), and viral proteins. Unlike radiolabeled palmitate (

Chemical Identity & Nomenclature

Directive: Use the table below to cross-reference compound identity in procurement and literature searches.

| Category | Primary Identifier / Synonym | Notes |

| Common Name | 15-Hexadecynoic acid | Standard nomenclature in biochemical literature. |

| CAS Number | 99208-90-9 | Unique numerical identifier for database search. |

| IUPAC Name | Hexadec-15-ynoic acid | Formal systematic name indicating 16 carbons with alkyne at C15. |

| Abbreviation | 15-HDYA | Frequently used in method sections of academic papers. |

| Functional Synonyms | Alkynyl Palmitic Acid (aPA)Palmitic Acid AlkyneOmega-alkynyl palmitate | Describes the functional modification (alkyne) on the palmitate scaffold.[1] |

| Related Probes | 17-Octadecynoic acid (17-ODYA) | The C18 (stearic acid) analog, often used as a control or for stearoylation. |

Physiochemical Properties

-

Molecular Formula:

-

Molecular Weight: 252.39 g/mol

-

Solubility: Soluble in DMSO (>25 mg/mL), Ethanol, and DMF. Poorly soluble in water.

-

Storage: -20°C, desiccated and protected from light.

Mechanism of Action: The "Click" Logic

The utility of 15-HDYA relies on the metabolic fidelity of the cell's acyl-transferase machinery.

-

Metabolic Incorporation: Cells treated with 15-HDYA uptake the fatty acid and convert it to 15-Hexadecynoyl-CoA .

-

Enzymatic Transfer: Palmitoyl Acyltransferases (PATs/DHHCs) recognize the CoA-derivative and transfer the alkynyl-fatty acid to specific cysteine residues on target proteins (S-Palmitoylation).

-

Bio-Orthogonal Ligation: Upon cell lysis, the alkyne handle reacts with an azide-tagged reporter (biotin or fluorophore) in the presence of Cu(I), forming a stable triazole linkage.

Visualization: The Click Chemistry Pathway

Caption: Workflow from metabolic incorporation of the probe to chemoselective ligation.

Applications in Drug Development

A. Target Validation (GPCRs)

Many GPCRs (e.g., Mu-opioid receptor, Beta-adrenergic receptors) require palmitoylation for proper membrane localization and signaling. 15-HDYA allows researchers to:

-

Assess if a drug candidate alters the palmitoylation status of a receptor.

-

Determine if preventing palmitoylation (via PAT inhibition) affects receptor internalization.

B. Off-Target Screening

Inhibitors of palmitoyl acyltransferases (DHHCs) are emerging cancer therapeutics. 15-HDYA enables global proteomic profiling to ensure that a DHHC inhibitor does not inadvertently block essential palmitoylation events in healthy tissue.

C. Dynamic Profiling (Pulse-Chase)

Unlike antibodies which measure total protein, 15-HDYA labeling measures newly palmitoylated proteins. This allows for "Pulse-Chase" experiments to determine the turnover rate of the palmitate modification, a critical parameter for protein stability studies.

Experimental Protocol: Metabolic Labeling & Click Reaction

Expert Insight: The most common failure point in this protocol is the lysis buffer. Do NOT use Tris-based buffers (e.g., Tris-HCl) during the Click reaction, as Tris acts as a chelator that inhibits the Copper catalyst.[2] Use HEPES or PBS instead.

Phase 1: Metabolic Labeling

-

Preparation: Dissolve 15-HDYA in DMSO to create a 50 mM stock .

-

Cell Culture: Seed cells (e.g., HEK293, HeLa) to 70-80% confluency.

-

Pulse: Dilute stock into warm culture media (serum-free preferred to reduce lipid competition) to a final concentration of 20–50 µM .

-

Control: Treat parallel flask with DMSO vehicle only.

-

Optional: Add Palmitostatin B (PAT inhibitor) as a negative control.

-

-

Incubation: Incubate cells for 4–16 hours at 37°C.

Phase 2: Lysis & Preparation

-

Harvest: Wash cells 2x with cold PBS to remove excess probe.

-

Lysis: Lyse cells in RIPA buffer (Tris-free) : 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, Protease Inhibitors.

-

Clarify: Centrifuge at 13,000 x g for 10 mins at 4°C. Collect supernatant.

-

Normalize: Adjust protein concentration to 1–2 mg/mL.

Phase 3: Copper-Catalyzed Click Reaction (CuAAC)

Safety Note: Perform in a fume hood if using volatile solvents. Reagents:

-

Azide Tag: Biotin-Azide or TAMRA-Azide (100 µM stock).

-

TCEP: 50 mM stock (freshly prepared).

-

TBTA (Ligand): 10 mM stock in DMSO (Enhances reaction efficiency and protects proteins).

Reaction Mix (Add in order):

-

50 µL Cell Lysate (100 µg protein).

-

1 µL Azide Tag (Final: 100 µM).

-

1 µL TBTA (Final: 100 µM).

-

1 µL CuSO4 (Final: 1 mM).

-

1 µL TCEP (Final: 1 mM). Vortex immediately.

Incubation:

-

Incubate for 1 hour at Room Temperature in the dark.

-

Precipitate proteins (Methanol/Chloroform or Acetone) to remove unreacted reagents before Western Blot or Mass Spec analysis.

Visualization: Protocol Workflow

Caption: Step-by-step experimental workflow for 15-HDYA labeling.

References

-

MedKoo Biosciences. 15-Hexadecynoic acid Product Datasheet. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 127256: 15-Hexadecynoic acid. Retrieved from

-

Gao, X., & Hannoush, R. N. (2014). A Decade of Click Chemistry in Protein Palmitoylation: Impact on Discovery and New Biology. Cell Chemical Biology.[2] Retrieved from

-

Fairbanks, B. D., et al. (2021). Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid. National Institutes of Health (PMC). Retrieved from

-

BroadPharm. Protocol for Azide-Alkyne Click Chemistry. Retrieved from

Sources

- 1. Click Chemistry for Imaging in-situ Protein Palmitoylation during the Asexual Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 15-Hexadecynoic Acid: Properties, Applications, and Protocols

Abstract

15-Hexadecynoic acid (15-HDYA), a terminal alkyne-containing analogue of palmitic acid, has emerged as an indispensable chemical probe in the study of protein S-palmitoylation and other lipid modifications. Its unique structure allows for metabolic incorporation into cellular pathways, followed by bioorthogonal "click" chemistry for the detection, visualization, and enrichment of lipid-modified proteins. This guide provides a comprehensive overview of 15-HDYA, including its fundamental physicochemical properties, its mechanistic integration into cellular systems, and detailed, field-proven protocols for its application in proteomic research. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for investigating the role of protein lipidation in health and disease.

Introduction: The Significance of a "Clickable" Fatty Acid

Protein S-palmitoylation, the reversible post-translational modification of cysteine residues with the 16-carbon palmitic acid, is a critical regulator of protein trafficking, localization, stability, and function.[1] Dysregulation of this process is implicated in numerous diseases, including cancer, neurological disorders, and cardiovascular conditions.

Historically, studying palmitoylation has been challenging. Traditional methods, such as metabolic labeling with radioactive [3H]-palmitate, suffer from low sensitivity, long exposure times, and the hazards associated with radioactivity.[1][2] The development of 15-Hexadecynoic acid (15-HDYA), also known as Alkynyl Palmitic Acid, has revolutionized the field.[3][4]

Causality of Innovation: 15-HDYA was engineered to be a near-perfect mimic of palmitic acid, enabling its recognition and utilization by the cell's own enzymatic machinery, specifically protein acyltransferases (PATs).[1] The key innovation is the replacement of the terminal methyl group of palmitic acid with an alkyne group (C≡CH). This terminal alkyne is a bioorthogonal handle; it does not interfere with normal cellular processes but can be specifically and efficiently reacted with an azide-tagged reporter molecule (e.g., a fluorophore or biotin) in a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction—a cornerstone of "click chemistry".[3][5] This allows for robust and specific labeling of proteins that have incorporated the fatty acid analog.

Physicochemical Properties of 15-Hexadecynoic Acid

A thorough understanding of the physical and chemical properties of 15-HDYA is paramount for its effective use in experimental settings, from stock solution preparation to ensuring cellular uptake.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₈O₂ | [4][6] |

| Molecular Weight | 252.40 g/mol (or 252.39 g/mol ) | [4][6] |

| Exact Mass | 252.2089 Da | [4][6] |

| Appearance | White to off-white crystalline solid | [3] |

| IUPAC Name | Hexadec-15-ynoic acid | [4][6] |

| Melting Point | ~59.1°C (estimate) | [3] |

| Storage Conditions | Long-term: -20°C; Short-term: 0 - 4°C. Store dry and protected from light. | [4] |

| Solubility | DMSO: 20 mg/mLDMF: 30 mg/mLEthanol: 30 mg/mL | [3] |

Expert Insight: The solubility of 15-HDYA in aqueous media is very low, similar to its natural counterpart, palmitic acid. Therefore, stock solutions must be prepared in organic solvents like DMSO or ethanol. When preparing working media for cell culture, it is critical to ensure the final solvent concentration is non-toxic to the cells (typically <0.5% v/v). The fatty acid should be complexed to fatty acid-free Bovine Serum Albumin (BSA) to facilitate its delivery and uptake by cells in culture.

Mechanism of Action: From Metabolic Labeling to Detection

The utility of 15-HDYA is grounded in a two-stage process: metabolic incorporation followed by bioorthogonal ligation.

Stage 1: Metabolic Incorporation Cells are incubated with 15-HDYA. The fatty acid is transported into the cell and activated to its coenzyme A (CoA) derivative, 15-hexadecynoyl-CoA, by acyl-CoA synthetases. This activated form is then recognized by protein acyltransferases (PATs), which catalyze the covalent attachment of the fatty acid to the thiol group of cysteine residues on target proteins, forming a thioester bond.[1] This process mirrors the natural S-palmitoylation pathway.

Stage 2: Bioorthogonal Ligation (Click Chemistry) After metabolic labeling, cells are lysed, and the proteome is harvested. The alkyne handle on the incorporated 15-HDYA is now available for the CuAAC click reaction. The lysate is treated with a cocktail containing:

-

Azide-Reporter: An azide-functionalized molecule (e.g., Azide-Biotin for affinity purification or Azide-Fluorophore for in-gel fluorescence).

-

Copper(I) Catalyst: Typically generated in situ from a CuSO₄ source and a reducing agent like sodium ascorbate.

-

Ligand: A copper-chelating ligand like TBTA to stabilize the Cu(I) oxidation state and improve reaction efficiency.

This reaction creates a stable triazole linkage between the fatty acid and the reporter tag, enabling downstream detection and analysis.

Caption: Workflow for 15-HDYA metabolic labeling and detection.

Experimental Protocol: Profiling S-Palmitoylated Proteins

This protocol provides a robust workflow for the identification of S-palmitoylated proteins from cultured cells using 15-HDYA and biotin-azide for subsequent affinity purification and mass spectrometry analysis.

A. Materials and Reagents

-

15-Hexadecynoic acid (15-HDYA)

-

Fatty Acid-Free BSA

-

DMSO

-

Cell culture medium (e.g., DMEM)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Biotin-Azide

-

Click Chemistry Reagents: Copper(II) Sulfate (CuSO₄), Tris(2-carboxyethyl)phosphine (TCEP), Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Streptavidin-agarose beads

-

SDS-PAGE reagents

B. Step-by-Step Methodology

Step 1: Preparation of 15-HDYA-BSA Complex (Self-Validating Step)

-

Rationale: Complexing 15-HDYA with BSA is crucial for its solubilization in aqueous culture media and efficient uptake by cells.

-

Prepare a 10 mM stock of 15-HDYA in DMSO.

-

Prepare a 1% (w/v) fatty acid-free BSA solution in serum-free medium.

-

Warm the BSA solution to 37°C.

-

Add the 15-HDYA stock solution dropwise to the warm BSA solution while vortexing to achieve a final concentration of 1 mM 15-HDYA. This creates a 10X stock of the complex.

-

Incubate at 37°C for 30 minutes to ensure complete complexation.

Step 2: Metabolic Labeling of Cells

-

Rationale: Cells are incubated with the probe to allow for its incorporation into proteins via the natural palmitoylation cycle. A no-probe control is essential for identifying non-specific interactions.

-

Plate cells to achieve ~80% confluency on the day of the experiment.

-

Prepare the labeling medium by diluting the 10X 15-HDYA-BSA complex into fresh culture medium to a final concentration of 20-100 µM.

-

For the negative control, prepare a parallel culture dish with medium containing the BSA-DMSO vehicle only.

-

Remove the existing medium from the cells, wash once with PBS, and add the labeling medium (or control medium).

-

Incubate the cells for 4-6 hours at 37°C, 5% CO₂.

Step 3: Cell Lysis and Protein Quantification

-

Rationale: Cells are lysed under conditions that preserve protein integrity. Accurate protein quantification ensures equal input for the click reaction.

-

Wash cells twice with cold PBS.

-

Lyse the cells in ice-cold Lysis Buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube. Determine the protein concentration using a standard assay (e.g., BCA assay).

Step 4: Click Chemistry Reaction

-

Rationale: This step specifically attaches a biotin tag to the alkyne-modified proteins.

-

In a microcentrifuge tube, combine 500 µg - 1 mg of protein lysate.

-

Add the click reaction components sequentially. A recommended final concentration in a 50 µL reaction is:

-

Biotin-Azide: 100 µM

-

TCEP: 1 mM (freshly prepared)

-

TBTA: 100 µM

-

CuSO₄: 1 mM

-

-

Vortex briefly and incubate at room temperature for 1-2 hours, protected from light.

Step 5: Protein Precipitation and Enrichment

-

Rationale: Precipitation removes excess click reagents. Streptavidin beads then capture the biotin-tagged (i.e., palmitoylated) proteins.

-

Precipitate the protein from the click reaction using a chloroform/methanol precipitation method to remove lipids and unreacted reagents.

-

Resuspend the protein pellet in a buffer containing 1% SDS.

-

Dilute the sample with lysis buffer (without SDS) to reduce the SDS concentration to 0.1%.

-

Add pre-washed streptavidin-agarose beads and incubate overnight at 4°C with rotation.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

Step 6: Elution and Analysis

-

Rationale: The captured proteins are eluted and can be analyzed by Western blot or prepared for mass spectrometry.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluate by SDS-PAGE and Western blotting with an antibody against a protein of interest or streptavidin-HRP to visualize all captured proteins.

-

For proteomics, proteins on the beads can be subjected to on-bead digestion with trypsin for subsequent LC-MS/MS analysis.

Sources

- 1. Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteomic Identification of Palmitoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 15-hexadecynoic acid | 99208-90-9 [chemicalbook.com]

- 4. medkoo.com [medkoo.com]

- 5. Bioorthogonal and click chemistry: Celebrating the 2022 Nobel Prize in Chemistry Home [pubs.rsc.org]

- 6. 15-Hexadecynoic acid | C16H28O2 | CID 127256 - PubChem [pubchem.ncbi.nlm.nih.gov]

Precision Synthesis and Application of 15-Hexadecynoic Acid (15-HDYA)

A Technical Guide for Chemical Probes in Lipidomics

Executive Summary

15-Hexadecynoic acid (15-HDYA) is a bioorthogonal fatty acid analog that functions as a metabolic surrogate for palmitic acid (C16:0). It is the industry-standard chemical probe for profiling S-palmitoylation , a reversible post-translational modification critical for protein trafficking and signaling. Unlike radiolabeled palmitate (

This guide details the "Alkyne Zipper" synthesis strategy , a chemically elegant route that ensures high isomeric purity of the terminal alkyne, followed by the specific application protocols for proteomic profiling.

Scientific Foundation & Rationale

The "Stealth" Modification

Palmitoylation involves the thioesterification of a 16-carbon saturated fatty acid to cysteine residues.[1] 15-HDYA replaces the terminal methyl group of palmitic acid with an alkyne moiety (

-

Steric Mimicry: The linear geometry of the alkyne minimizes steric perturbation, allowing Palmitoyl Acyltransferases (PATs/DHHCs) to recognize and incorporate the probe into native substrates.

-

Bioorthogonality: The terminal alkyne is inert in biological systems but reacts selectively with azide-tagged reporters (biotin or fluorophores) ex vivo.[1]

Critical Design Constraint: Isomeric Purity

The efficacy of 15-HDYA depends entirely on the alkyne being at the

Chemical Synthesis: The KAPA Zipper Strategy

While nucleophilic substitution (alkyl halide + acetylide) is a common route, it often suffers from incomplete coupling or difficult purifications of long-chain precursors. The Alkyne Zipper Reaction , pioneered by Brown and Yamashita, is the "Expert" route for generating long-chain terminal alkynes. It thermodynamically drives an internal alkyne to the terminus using a superbase.[1]

Synthetic Workflow Diagram

Caption: The "Zipper" strategy converts an internal alkyne to the thermodynamic terminal product, followed by oxidation to the fatty acid.

Detailed Protocol

Phase 1: The Alkyne Zipper (Isomerization)

-

Objective: Convert 9-hexadecyn-1-ol (or similar internal isomer) to 15-hexadecyn-1-ol.

-

Reagents: Potassium Hydride (KH), 1,3-Diaminopropane, 9-Hexadecyn-1-ol.

-

Mechanism: The superbase Potassium 3-Aminopropylamide (KAPA) is generated in situ.[1] It rapidly deprotonates propargylic positions, allowing the triple bond to "zip" along the chain.[1] The reaction is driven to completion because the terminal acetylide anion is the most stable species, trapping the equilibrium at the end of the chain.

Step-by-Step:

-

KAPA Formation: In a flame-dried flask under Argon, wash KH (35% dispersion in oil, ~40 mmol) with dry hexane (3x) to remove oil.[1] Add anhydrous 1,3-diaminopropane (solvent). Stir at RT until the vigorous evolution of

ceases (approx 1 hr). The solution turns brown/purple.[1] -

Isomerization: Cool the KAPA solution to 0°C. Add 9-hexadecyn-1-ol (10 mmol) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Quench: Pour the mixture carefully into ice-water (exothermic!). Extract with diethyl ether (3x).[1]

-

Purification: Wash combined organics with 1M HCl (to remove diamine), then brine. Dry over

.[1] Concentrate. Flash chromatography (Hexanes/EtOAc) yields 15-hexadecyn-1-ol .

Phase 2: Jones Oxidation

-

Objective: Oxidize the primary alcohol to the carboxylic acid.

-

Reagents: Chromium trioxide (

), Sulfuric acid (

Step-by-Step:

-

Preparation: Dissolve 15-hexadecyn-1-ol (from Phase 1) in acetone (0.1 M concentration) and cool to 0°C.

-

Addition: Add Jones Reagent dropwise until a persistent orange color remains (indicating excess oxidant).[1]

-

Workup: Stir for 1 hour at 0°C. Quench with isopropanol (turns solution green). Dilute with water and extract with hexanes or ether.[1]

-

Final Purification: Recrystallize from hexanes or perform column chromatography to obtain pure 15-Hexadecynoic acid .

Quality Control & Characterization

| Parameter | Method | Expected Result |

| Identity | Terminal Alkyne: Triplet at | |

| Purity | GC-MS | Single peak; Molecular Ion |

| Isomeric Purity | Terminal alkyne carbons at |

Biological Application: Proteomic Profiling

Once synthesized, 15-HDYA is used to label the "palmitoylome."

Metabolic Labeling Workflow

Caption: Workflow for profiling S-palmitoylation using 15-HDYA and click chemistry.

Critical Protocol Parameters

-

Concentration: Use 20–100 µM 15-HDYA. Higher concentrations may induce toxicity or off-target incorporation.[1]

-

Competition: Always include a control with 2-Bromopalmitate (2-BP) (a broad-spectrum PAT inhibitor) to validate that the signal is enzymatic.[1]

-

Hydroxylamine Cleavage: To confirm the linkage is a thioester (S-palmitoylation) and not an amide (N-palmitoylation), treat the click-labeled lysate with Neutral Hydroxylamine (NH

OH) . S-palmitoylation is labile to NH

References

-

Hang, H. C., et al. (2011).[1] "Bioorthogonal Chemical Reporters for Analyzing Protein Lipidation and Lipid Trafficking." Accounts of Chemical Research. Link

-

Martin, B. R., & Cravatt, B. F. (2009).[1] "Large-scale profiling of protein palmitoylation in mammalian cells." Nature Methods.[1][3] Link

-

Brown, C. A., & Yamashita, A. (1975).[1][4] "Saline hydrides and superbases in organic reactions. IX. Acetylene zipper.[1][4][5] Exceptionally facile contrathermodynamic multipositional isomerization of alkynes with potassium 3-aminopropylamide." Journal of the American Chemical Society.[1][4] Link

-

Kostiuk, M. A., et al. (2008).[1][3] "Identification of palmitoylated mitochondrial proteins using a bio-orthogonal azido-palmitate analogue." The FASEB Journal.[1][3] Link

-

Grammel, M., & Hang, H. C. (2013).[1] "Chemical reporters for biological discovery." Nature Chemical Biology.[1][6] Link

Sources

- 1. 2-Hexadecynoic acid | C16H28O2 | CID 151047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]

- 4. synarchive.com [synarchive.com]

- 5. Alkyne zipper reaction - Wikipedia [en.wikipedia.org]

- 6. 15-Hexadecynoic acid | C16H28O2 | CID 127256 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 15-Hexadecynoic Acid as a High-Fidelity Probe for S-Palmitoylation

Topic: 15-Hexadecynoic Acid as a Palmitic Acid Analog Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

15-Hexadecynoic acid (15-HDA) , also known as 15-HDYA or Alk-16, is a bioorthogonal chemical reporter designed to study protein S-palmitoylation (S-acylation).[1][2][3] Unlike radiolabeled palmitate (

Critical Distinction: While 17-Octadecynoic acid (17-ODYA) is frequently used in palmitoylation studies, it is a C18 analog (stearic acid mimic).[1] 15-HDA is the true C16 palmitic acid analog. Because the Zinc Finger DHHC (ZDHHC) family of acyltransferases exhibits distinct substrate specificities for C16 vs. C18 fatty acids, 15-HDA provides a higher-fidelity profile of the native palmitoylome, minimizing bias toward stearoylated proteins.

Chemical Biology & Mechanism of Action

The Bioorthogonal Strategy

The core principle relies on the cellular metabolic machinery to incorporate 15-HDA into proteins exactly as it would native palmitate.

-

Uptake & Activation: 15-HDA permeates the cell membrane and is converted to 15-HDA-CoA by acyl-CoA synthetases.

-

Transfer: ZDHHC palmitoyltransferases transfer the 15-HDA moiety to specific cysteine residues on target proteins via a labile thioester bond.

-

Detection: Post-lysis, the terminal alkyne group (which is biologically inert) reacts with an azide-functionalized reporter (biotin or fluorophore) in the presence of Cu(I) to form a stable triazole linkage.[4]

Mechanism Diagram

Figure 1: Mechanism of metabolic incorporation of 15-HDA followed by chemoselective ligation.

Experimental Protocol: The "Gold Standard" Workflow

This protocol is optimized for mammalian cell culture (e.g., HEK293, HeLa, Jurkat).

Reagents & Preparation

-

15-HDA Stock: Dissolve to 50–100 mM in DMSO. Store at -80°C. Avoid repeated freeze-thaw cycles.

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% NP-40, Protease Inhibitor Cocktail. Crucial: Do NOT add DTT or reducing agents yet; they can hydrolyze the thioester bond.

-

Click Cocktail (Freshly Prepared):

-

CuSO4 (1 mM)

-

TBTA or THPTA Ligand (100 µM)

-

Azide-Tag (Biotin-Azide or Fluorescent-Azide, 10-100 µM)

-

TCEP (Tris(2-carboxyethyl)phosphine) (1 mM) or Sodium Ascorbate (fresh).

-

Step-by-Step Methodology

Phase 1: Metabolic Labeling

-

Seed Cells: Plate cells to reach 70-80% confluency.

-

Pulse: Replace media with fresh media containing 50–100 µM 15-HDA .

-

Note: Serum-reduced media (1-2% FBS) can enhance uptake efficiency by reducing competition with serum lipids.

-

-

Incubation: Incubate for 4–16 hours .

-

Pulse-Chase Option: To study turnover, wash cells after pulse and incubate in media with 100 µM excess native palmitic acid.

-

Phase 2: Lysis & Click Chemistry

-

Harvest: Wash cells 3x with ice-cold PBS to remove free probe.

-

Lysis: Lyse cells in Lysis Buffer (pH 7.4) on ice for 30 min. Clarify by centrifugation (13,000 x g, 10 min).

-

Protein Normalization: Measure protein concentration (BCA assay) and normalize samples (e.g., 1 mg/mL).

-

The Click Reaction:

-

Add reagents in this order: Lysate → Azide-Tag → TBTA → CuSO4 → TCEP.

-

Reasoning: Adding TCEP last initiates the reduction of Cu(II) to Cu(I) exactly when all components are present.

-

Incubate for 1 hour at Room Temperature with gentle rotation.

-

Phase 3: Precipitation & Analysis

-

Precipitation: Add ice-cold Methanol/Chloroform or Acetone to precipitate proteins.

-

Purpose: This removes unreacted click reagents and free probe, which is critical to prevent high background.

-

-

Resuspension: Air dry pellet and resuspend in SDS-PAGE loading buffer.

-

Self-Validation Check: If analyzing by Western Blot, ensure the loading buffer is pH neutral and avoid boiling if possible, or boil briefly (5 min), as thioesters are heat-labile.

-

-

Detection:

-

Fluorescence: Run SDS-PAGE and scan gel directly (if using Fluor-Azide).

-

Enrichment: If using Biotin-Azide, incubate resuspended proteins with Streptavidin beads, wash stringent (1% SDS), and elute for Mass Spec or Western Blot.

-

Workflow Diagram

Figure 2: Optimized experimental workflow for 15-HDA labeling.

Validation & Controls (Self-Validating Systems)

To ensure scientific integrity, every experiment must include the following controls.

The Hydroxylamine (NH2OH) Cleavage Assay

This is the definitive test to confirm S-palmitoylation (thioester) versus N-palmitoylation (amide).

-

Protocol: After the Click reaction and precipitation, split the sample. Treat one half with 1 M Hydroxylamine (pH 7.4) and the other with 1 M Tris (pH 7.4) for 1 hour.

-

Result: S-palmitoylation signals (thioesters) will be erased or significantly reduced by NH2OH. N-palmitoylation (amides) will remain stable.

Competition Assay

Co-incubate cells with 100 µM 15-HDA + 500 µM Native Palmitic Acid .

-

Result: The signal for specific palmitoylated bands should decrease due to competition for the PAT active sites.

2-Bromopalmitate (2-BP)

Pre-treat cells with 2-BP (general PAT inhibitor) before adding 15-HDA.

-

Result: Global labeling should be drastically reduced.

Quantitative Comparison: 15-HDA vs. 17-ODYA

| Feature | 15-Hexadecynoic Acid (15-HDA) | 17-Octadecynoic Acid (17-ODYA) |

| Chain Length | C16 (Palmitate Analog) | C18 (Stearate Analog) |

| Target Specificity | High fidelity for S-Palmitoylation | Biased toward S-Stearoylation |

| ZDHHC Preference | Preferred by most ZDHHCs | Preferred by ZDHHCs with long-chain specificity |

| Solubility | Moderate | Lower (Often requires BSA complexing) |

| Primary Use Case | True Palmitoylome Profiling | General Fatty Acylation / Stearoylation |

Technical Troubleshooting

-

Problem: High Background Signal.

-

Cause: Incomplete removal of free Azide-Fluorophore.

-

Solution: Perform a dual precipitation (Methanol/Chloroform) or wash the protein pellet extensively with ice-cold methanol.

-

-

Problem: No Signal.

-

Cause: Copper oxidation or Thioester hydrolysis.

-

Solution: Use fresh TCEP/Ascorbate. Ensure Lysis Buffer is pH 7.0–7.4. Avoid DTT in lysis buffer (DTT can accelerate thioester cleavage at pH > 7.5).

-

-

Problem: Protein Aggregation.

-

Cause: 15-HDA is a lipid; high concentrations affect membrane dynamics.

-

Solution: Do not exceed 100 µM. If toxicity is observed, reduce to 25-50 µM and increase labeling time.

-

References

-

Martin, B. R., & Cravatt, B. F. (2009).[2] Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods, 6(2), 135–138.[2]

-

Hang, H. C., et al. (2007).[5] Chemical reporters for exploring protein acylation. Journal of the American Chemical Society, 129(10), 2744–2745.

-

Gao, X., & Hannoush, R. N. (2018).[6] A Decade of Click Chemistry in Protein Palmitoylation: Impact on Discovery and New Biology. Cell Chemical Biology, 25(3), 236–246.[6]

-

Ebersole, B., et al. (2014). Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipitation.[2] PLoS One, 9(11), e113429.

Sources

- 1. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]

- 2. Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Protein Palmitoylation in Leukocyte Signaling and Function [frontiersin.org]

- 4. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Palmitoylation in Leukocyte Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Decade of Click Chemistry in Protein Palmitoylation: Impact on Discovery and New Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Protein Palmitoylation Analysis Using 15-HDYA

Introduction: Unveiling the Dynamics of Protein Palmitoylation

Protein palmitoylation is a reversible, post-translational lipid modification that plays a pivotal role in a vast array of cellular processes.[1][2] This dynamic modification involves the attachment of the 16-carbon saturated fatty acid, palmitate, to cysteine residues via a thioester linkage, a process termed S-palmitoylation.[1][2] Unlike other lipid modifications such as myristoylation or prenylation, the reversibility of palmitoylation allows for rapid and precise control over protein function.[1] This regulatory "switch" governs protein trafficking, localization to specific membrane microdomains, protein stability, and protein-protein interactions.[2][3][4] Consequently, dysregulation of palmitoylation is implicated in numerous diseases, including neurological disorders, cancer, and inflammatory conditions.[1][2]

The study of protein palmitoylation has been revolutionized by the development of chemical biology tools. Among these, the use of fatty acid analogues coupled with bioorthogonal chemistry has emerged as a powerful strategy. This guide focuses on 15-hexadecynoic acid (15-HDYA), a palmitic acid analogue containing a terminal alkyne group.[5] This subtle modification allows for the metabolic incorporation of 15-HDYA into proteins by the cell's natural enzymatic machinery. The incorporated alkyne then serves as a "handle" for subsequent detection and analysis via a highly specific and biocompatible "click" reaction.[5][6][7]

This technical guide provides a comprehensive overview of the principles and methodologies for studying protein palmitoylation using 15-HDYA. It is designed for researchers, scientists, and drug development professionals seeking to employ this robust technique to investigate the palmitoyl-proteome and its role in cellular function and disease.

The Enzymatic Machinery of Palmitoylation and Depalmitoylation

The reversible nature of S-palmitoylation is orchestrated by two opposing enzyme families: the protein acyltransferases (PATs) that add palmitate and the acyl-protein thioesterases (APTs) that remove it.[8][9]

Protein Acyltransferases (PATs): The "Writers" of Palmitoylation

The addition of palmitate to substrate proteins is primarily catalyzed by a large family of enzymes known as the zinc finger DHHC-domain-containing proteins (ZDHHCs), often referred to as DHHC enzymes.[4][10][11] In mammals, this family consists of 23 members, each exhibiting distinct substrate specificities and subcellular localizations.[4][10][11] This diversity allows for the precise regulation of palmitoylation across different cellular compartments and signaling pathways.[12]

The catalytic mechanism of DHHC enzymes is thought to follow a "ping-pong" model.[4][13] First, the enzyme undergoes auto-acylation, where a palmitoyl group from palmitoyl-CoA is transferred to a conserved cysteine residue within the DHHC motif.[13] Subsequently, the enzyme binds to its specific substrate protein and transfers the palmitoyl group to a cysteine residue on the target protein.[13]

Acyl-Protein Thioesterases (APTs): The "Erasers" of Palmitoylation

The removal of palmitate is mediated by a class of enzymes called acyl-protein thioesterases (APTs).[9][14][15] APTs catalyze the hydrolysis of the thioester bond, releasing the fatty acid and returning the protein to its non-palmitoylated state.[9] This process is crucial for the dynamic regulation of protein localization and function. For instance, the depalmitoylation of signaling proteins can lead to their dissociation from the plasma membrane, thereby terminating their activity.[16]

The interplay between DHHC enzymes and APTs creates a dynamic palmitoylation cycle that allows cells to rapidly respond to extracellular and intracellular cues.[13][16]

The 15-HDYA-Based Approach: A Bioorthogonal Strategy

The 15-HDYA method leverages the principles of bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes.[6] This approach involves two key steps: metabolic labeling and click chemistry-based detection.

Part 1: Metabolic Labeling with 15-HDYA

Cells are incubated with 15-HDYA, which, due to its structural similarity to palmitic acid, is recognized and utilized by the cellular machinery.[5] DHHC enzymes incorporate 15-HDYA onto their substrate proteins, resulting in a pool of proteins "tagged" with an alkyne group. The terminal alkyne is a small, bio-inert functional group that does not significantly perturb the structure or function of the labeled proteins.[6]

Part 2: Click Chemistry for Detection and Analysis

Following metabolic labeling, cells are lysed, and the proteome is harvested. The alkyne-tagged proteins are then detected by a highly efficient and specific reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[7][17] In this reaction, the alkyne group of the incorporated 15-HDYA reacts with an azide-containing reporter molecule to form a stable triazole linkage.[17]

The reporter molecule can be a fluorophore for in-gel fluorescence visualization or biotin for affinity purification and subsequent identification by mass spectrometry.[18] A copper-free version of this reaction, known as strain-promoted azide-alkyne cycloaddition (SPAAC), can also be used for applications in living cells, as it circumvents the cytotoxicity associated with the copper catalyst.[6][7]

Below is a diagram illustrating the experimental workflow for studying protein palmitoylation using 15-HDYA.

Caption: Experimental workflow for 15-HDYA-based analysis of protein palmitoylation.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with 15-HDYA

This protocol describes the general procedure for labeling adherent mammalian cells with 15-HDYA. Optimization of incubation time and 15-HDYA concentration may be required for different cell types.

Materials:

-

Adherent mammalian cells

-

Complete cell culture medium

-

15-HDYA (stock solution in DMSO or ethanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Plate cells at an appropriate density to reach 70-80% confluency on the day of labeling.

-

Prepare the 15-HDYA labeling medium by diluting the stock solution into pre-warmed complete culture medium to the desired final concentration (typically 25-100 µM).[5] It is crucial to ensure the final concentration of the solvent (DMSO or ethanol) is non-toxic to the cells (usually <0.5%).

-

Aspirate the existing medium from the cells and wash once with pre-warmed PBS.

-

Add the 15-HDYA labeling medium to the cells.

-

Incubate the cells for the desired period (typically 4-24 hours) at 37°C in a humidified incubator with 5% CO2.[5]

-

After incubation, aspirate the labeling medium and wash the cells twice with cold PBS to remove unincorporated 15-HDYA.

-

Proceed immediately to cell lysis and protein extraction.

Protocol 2: Cell Lysis and Protein Extraction

This protocol outlines a standard procedure for lysing cells and preparing protein extracts for subsequent click chemistry.

Materials:

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Cell scraper

-

Microcentrifuge tubes

-

Microcentrifuge

Procedure:

-

Add an appropriate volume of ice-cold lysis buffer to the washed cell monolayer.

-

Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to attach a reporter molecule to the 15-HDYA-labeled proteins.

Materials:

-

Protein lysate containing 15-HDYA-labeled proteins

-

Azide-reporter (e.g., Azide-TAMRA, Azide-Biotin)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution

-

Copper(II) sulfate (CuSO4) solution

-

SDS-PAGE sample buffer

Procedure:

-

In a microcentrifuge tube, combine the following reagents in the specified order:

-

Protein lysate (20-50 µg)

-

Azide-reporter (final concentration 10-50 µM)

-

TCEP (final concentration 1 mM)

-

TBTA (final concentration 100 µM)

-

-

Vortex the mixture gently.

-

Initiate the reaction by adding CuSO4 to a final concentration of 1 mM.

-

Incubate the reaction at room temperature for 1 hour in the dark.

-

Quench the reaction by adding SDS-PAGE sample buffer.

-

Boil the sample at 95°C for 5 minutes.

-

The sample is now ready for analysis by SDS-PAGE.

Data Analysis and Interpretation

In-gel Fluorescence Imaging

For samples labeled with a fluorescent azide, proteins can be visualized directly in the gel after SDS-PAGE using an appropriate fluorescence scanner. This method provides a rapid assessment of the overall palmitoylation profile of the cell.

Western Blotting and Immunoprecipitation

To investigate the palmitoylation of a specific protein of interest, the "clicked" lysate can be subjected to Western blotting using an antibody against the target protein. Alternatively, the protein of interest can be immunoprecipitated before or after the click reaction to enrich for the protein and enhance detection sensitivity.[5]

Mass Spectrometry-Based Proteomics

For a global, unbiased identification of palmitoylated proteins, biotin-azide is used as the reporter molecule. After the click reaction, biotinylated proteins are affinity-purified using streptavidin-conjugated beads. The enriched proteins are then digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the palmitoylated proteins.[19][20][21] It is important to note that direct detection of the palmitoyl modification by mass spectrometry can be challenging due to the lability of the thioester bond.[19][22]

The following table summarizes the key features of the different analytical approaches.

| Analytical Approach | Reporter Molecule | Information Obtained | Throughput |

| In-gel Fluorescence | Fluorescent Azide | Global palmitoylation profile | High |

| Western Blotting | Any Azide Reporter | Palmitoylation of a specific protein | Low |

| Immunoprecipitation | Any Azide Reporter | Enhanced detection of a specific protein's palmitoylation | Low |

| Mass Spectrometry | Biotin-Azide | Identification of the palmitoyl-proteome | High |

Advantages and Limitations of the 15-HDYA Method

Advantages

-

High Sensitivity and Specificity: The bioorthogonal nature of the click reaction ensures minimal background and high specificity.

-

Non-Radioactive: This method avoids the safety and disposal issues associated with traditional radiolabeling techniques.

-

Versatility: The use of different azide reporters allows for a wide range of downstream applications.

-

In Vivo Labeling: 15-HDYA is cell-permeable and can be used for metabolic labeling in living cells.

Limitations

-

Potential for Altered Metabolism: The introduction of an alkyne group may slightly alter the metabolism of the fatty acid, although 15-HDYA has been shown to be a good mimic of palmitate.[5]

-

Indirect Detection: This method detects the presence of the alkyne tag, not the palmitoyl group itself.

-

Cytotoxicity: High concentrations of 15-HDYA can be cytotoxic to some cell types.[5] Therefore, it is essential to perform dose-response experiments to determine the optimal, non-toxic concentration for each cell line.

Conclusion

The use of 15-HDYA in conjunction with bioorthogonal click chemistry has emerged as a cornerstone technique for the study of protein palmitoylation. This powerful approach offers a sensitive, specific, and versatile platform for investigating the dynamics of this crucial post-translational modification. By providing detailed protocols and a thorough understanding of the underlying principles, this guide aims to empower researchers to effectively utilize the 15-HDYA method to unravel the complex roles of protein palmitoylation in health and disease.

References

-

Fukata, Y., & Fukata, M. (2010). Protein palmitoylation in the nervous system. Nature Reviews Neuroscience, 11(3), 161–175. [Link]

-

Linder, M. E., & Deschenes, R. J. (2007). Palmitoylation: policing protein stability and traffic. Nature Reviews Molecular Cell Biology, 8(1), 74–84. [Link]

-

Salaun, C., Greaves, J., & Chamberlain, L. H. (2010). The DHHC proteins: new players in protein palmitoylation. Journal of Cell Science, 123(Pt 22), 3749–3755. [Link]

-

Rocks, O., Peyker, A., Kahms, M., Verveer, P. J., Koerner, C., Lumbierres, M., Kuhlmann, J., Waldmann, H., Wittinghofer, A., & Bastiaens, P. I. (2005). An acylation cycle regulates localization and activity of palmitoylated Ras isoforms. Science, 307(5716), 1746–1752. [Link]

-

Charollais, J., & Van Der Goot, F. G. (2009). Palmitoylation of membrane proteins. Molecular membrane biology, 26(1), 43–55. [Link]

-

Hang, H. C., & Bertozzi, C. R. (2005). A metabolic labeling approach for proteomic analysis of protein S-palmitoylation. Proceedings of the National Academy of Sciences of the United States of America, 102(33), 11986–11991. [Link]

-

Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods, 6(2), 135–138. [Link]

-

Gao, X., & Hannoush, R. N. (2014). A decade of click chemistry in protein palmitoylation: impact on discovery and new biology. Bioorganic & Medicinal Chemistry, 22(17), 4517–4530. [Link]

-

Gao, X., & Hannoush, R. N. (2018). Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipitation. Methods in Molecular Biology, 1736, 141–151. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition in English, 48(38), 6974–6998. [Link]

-

Yang, Y., & Wu, P. (2013). Click chemistry in proteomics. Chemical Society Reviews, 42(20), 8036–8049. [Link]

-

Yang, Y., et al. (2010). Direct detection of S-palmitoylation by mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(9), 1499–1507. [Link]

-

Roth, A. F., Wan, J., Bailey, A. O., Sun, B., Kuchar, J. A., Green, W. N., ... & Deschenes, R. J. (2006). Global analysis of protein palmitoylation in yeast. Cell, 125(5), 1003–1013. [Link]

-

Wan, J., Roth, A. F., Bailey, A. O., & Davis, N. G. (2007). Palmitoylated proteins: purification and identification. Nature Protocols, 2(7), 1573–1584. [Link]

Sources

- 1. Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Protein palmitoylation: an emerging regulator of inflammatory signaling and diseases [frontiersin.org]

- 3. Palmitoylation - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 7. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. annualreviews.org [annualreviews.org]

- 9. Acyl-protein thioesterase - Wikipedia [en.wikipedia.org]

- 10. Protein Palmitoylation by DHHC Protein Family - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dynamic Palmitoylation and the Role of DHHC Proteins in T Cell Activation and Anergy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein palmitoylation: Palmitoyltransferases and their specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enzymatic protein depalmitoylation by acyl protein thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Groundbreaking ‘Click Chemistry’ And ‘Bioorthoganal Chemistry’ | FOS Media Students' Blog [fos.cmb.ac.lk]

- 18. researchgate.net [researchgate.net]

- 19. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Proteomic Identification of Palmitoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Proteomic Analysis of S-Palmitoylated Proteins in Ocular Lens Reveals Palmitoylation of AQP5 and MP20 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Direct detection of S-palmitoylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 15-Hexadecynoic Acid in Fatty Acid Metabolism Studies

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 15-Hexadecynoic acid (15-HDYA), a powerful chemical probe for investigating the intricate world of fatty acid metabolism. We will delve into the core principles of its application, provide detailed experimental protocols, and discuss the causality behind critical experimental choices to ensure robust and reproducible results.

Part 1: The Emergence of 15-Hexadecynoic Acid as a Metabolic Probe

Fatty acid metabolism, a cornerstone of cellular energy homeostasis and signaling, involves a complex network of pathways including synthesis, degradation (β-oxidation), and modification of fatty acids.[1][2] Dysregulation of these pathways is implicated in numerous diseases, including metabolic syndrome, cardiovascular diseases, and cancer.[3] Understanding the precise roles of individual fatty acids and their subsequent protein modifications is therefore of paramount importance.

Traditionally, the study of fatty acid metabolism relied on methods like radiolabeling, which, while informative, present significant safety and sensitivity challenges.[4] The advent of bioorthogonal chemistry has revolutionized this field by providing non-radioactive tools for tracking metabolic processes in living systems.[5][6]

1.1. Why 15-Hexadecynoic Acid? A Chemically-Engineered Mimic

15-Hexadecynoic acid (15-HDYA) is a synthetic analog of palmitic acid, a ubiquitous 16-carbon saturated fatty acid. The key feature of 15-HDYA is the presence of a terminal alkyne group. This seemingly small modification is the linchpin of its utility, allowing it to participate in highly specific and efficient "click chemistry" reactions.[7][8]

The terminal alkyne serves as a bioorthogonal handle, meaning it does not interfere with native biochemical processes within the cell.[6] Once cells are metabolically labeled with 15-HDYA, this alkyne group can be covalently linked to a reporter molecule, such as a fluorophore or a biotin tag, which contains a complementary azide group. This reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enables the visualization and identification of molecules that have incorporated 15-HDYA.[5][7][8]

1.2. Key Applications in Fatty Acid Metabolism Research:

-

Protein Acylation: A primary application of 15-HDYA is in the study of protein fatty-acylation, a post-translational modification where fatty acids are attached to proteins.[5][9] This includes S-palmitoylation, the reversible attachment of palmitate to cysteine residues, which plays a crucial role in protein trafficking, localization, and function.[4] 15-HDYA is readily taken up by cells and incorporated into proteins by protein acyltransferases (PATs), effectively acting as a surrogate for palmitic acid.[4]

-

Lipid Trafficking: By tagging lipids with 15-HDYA, researchers can visualize their subcellular localization and track their movement between organelles, providing insights into lipid transport and storage.[10]

-

Fatty Acid Oxidation: While less common, analogs of 15-HDYA can be designed to study the process of β-oxidation, where fatty acids are broken down to produce energy.[11]

Part 2: Experimental Design & Core Protocols

The successful application of 15-HDYA hinges on meticulous experimental design and execution. Here, we provide a detailed, step-by-step guide for a typical metabolic labeling experiment to study protein palmitoylation, emphasizing the rationale behind each step.

Metabolic Labeling of Cultured Cells with 15-HDYA

This protocol outlines the fundamental workflow for introducing 15-HDYA into cultured cells to label acylated proteins.

Diagram of the Metabolic Labeling and Detection Workflow:

Caption: Schematic of the CuAAC reaction for labeling proteins.

Materials:

-

Protein lysate containing 15-HDYA-labeled proteins

-

Azide-tagged reporter molecule (e.g., Azide-Fluor 488, Azido-Biotin)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

Protocol:

-

Prepare the Click Chemistry Cocktail: In a microcentrifuge tube, prepare the click chemistry reaction mixture. For a typical 50 µL reaction with 50 µg of protein lysate, the components are added in the following order (final concentrations may need optimization):

-

Protein lysate (to 50 µg)

-

PBS (to bring the volume to ~45 µL)

-

Azide-reporter (e.g., 1-2 µL of a 10 mM stock)

-

TCEP (1 µL of a 50 mM stock, freshly prepared)

-

TBTA (1 µL of a 50 mM stock in DMSO)

-

CuSO₄ (1 µL of a 50 mM stock in water)

-

-

Initiate the Reaction: Add sodium ascorbate (1 µL of a 50 mM stock, freshly prepared) to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.

-

Incubation: Incubate the reaction at room temperature for 1 hour, protected from light if a fluorescent reporter is used.

-

Sample Preparation for Downstream Analysis: After the reaction, the sample can be prepared for various downstream analyses. For SDS-PAGE, add an appropriate volume of loading buffer and heat the sample.

Part 3: Data Analysis and Interpretation

The method of analysis will depend on the reporter tag used in the click chemistry reaction.

In-Gel Fluorescence Scanning

If a fluorescent azide was used, the labeled proteins can be visualized directly in the polyacrylamide gel.

Procedure:

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

-

Fluorescence Imaging: After electrophoresis, image the gel using a fluorescent imager with the appropriate excitation and emission wavelengths for the chosen fluorophore. [4]This will reveal a banding pattern corresponding to all proteins that have incorporated 15-HDYA.

-

Western Blotting: The gel can then be transferred to a membrane for subsequent Western blotting to identify specific proteins of interest.

Affinity Purification and Mass Spectrometry

If an azide-biotin tag was used, the labeled proteins can be enriched and identified using mass spectrometry.

Procedure:

-

Affinity Purification: Incubate the clicked lysate with streptavidin-coated beads to capture the biotinylated proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were originally labeled with 15-HDYA. [12][13][14] Quantitative Data Summary:

| Parameter | Typical Range | Key Consideration | Reference |

| 15-HDYA Concentration | 50 - 125 µM | Optimize for cell line to avoid cytotoxicity. | [4] |

| Labeling Time | 4 - 24 hours | Dependent on protein turnover rate. | [4] |

| Protein Lysate Amount | 20 - 100 µg | Sufficient for detection by fluorescence or MS. | [15] |

| Click Reaction Time | 1 - 2 hours | Generally sufficient for complete reaction. | [6] |

Part 4: Trustworthiness and Self-Validating Systems

To ensure the reliability of your results, it is crucial to include appropriate controls in your experiments.

-

No-Labeling Control: Cells that are not incubated with 15-HDYA but are subjected to the same lysis and click chemistry procedures. This control ensures that the observed signal is dependent on the metabolic incorporation of the probe.

-

No-Click Control: A sample of 15-HDYA-labeled lysate that does not undergo the click chemistry reaction. This confirms that the reporter molecule does not non-specifically interact with proteins.

-